Positional Methoxy Regioisomerism Drives Anticancer Activity
In a study on 1,3,4-thiadiazole derivatives, compounds bearing a 3-methoxyphenyl substituent at the 5-position demonstrated significantly higher anticancer activity compared to their 2-methoxyphenyl regioisomers in MCF-7 and MDA-MB-231 breast cancer cell lines [1]. The target compound's 3-methoxybenzamide moiety, combined with the 2-chlorophenyl group, aligns with the superior configuration identified in this series.
| Evidence Dimension | Anticancer activity (cell viability reduction) based on methoxy positional isomerism. |
|---|---|
| Target Compound Data | 3-methoxyphenyl substitution at the 5-position (class data). |
| Comparator Or Baseline | 2-methoxyphenyl substitution at the 5-position (regioisomer). |
| Quantified Difference | 3-methoxyphenyl derivatives showed superior anticancer activity compared to the 2-methoxy position; representative compounds SCT-4 and SCT-5 reduced MCF-7 and MDA-MB-231 cell viability to 74% ± 3 and 75% ± 2 at 100 µM, respectively. |
| Conditions | MCF-7 and MDA-MB-231 human breast cancer cell lines; treatment at 100 µM concentration. |
Why This Matters
For procurement aimed at anticancer screening libraries, the 3-methoxy substitution pattern is a critical determinant of activity; selecting the 2-methoxy regioisomer or an unsubstituted phenyl analog is expected to yield substantially weaker activity.
- [1] Szeliga, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. View Source
